molecular formula C17H13F3N2O3S B2699870 Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 625377-36-8

Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No. B2699870
CAS RN: 625377-36-8
M. Wt: 382.36
InChI Key: HPGBVDJEACITGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C17H13F3N2O3S and its molecular weight is 382.36. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in this compound is known to enhance the metabolic stability and bioavailability of pharmaceutical agents . This makes it a valuable scaffold in the development of new drugs, particularly for targeting diseases that require high specificity and potency. Its potential applications include the development of anti-inflammatory, antiviral, and anticancer agents.

Agrochemical Research

In agrochemicals, the compound’s structure can be leveraged to create more effective pesticides and herbicides . The trifluoromethyl group contributes to the increased efficacy and environmental stability of these chemicals, making them more efficient in protecting crops from pests and diseases while minimizing environmental impact.

Material Science

The unique electronic properties of this compound make it suitable for use in material science, particularly in the development of organic semiconductors . These materials are essential for creating flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), which are used in displays and solar panels.

Photodynamic Therapy

The compound’s ability to generate singlet oxygen upon irradiation makes it a potential candidate for photodynamic therapy (PDT) in cancer treatment . PDT involves the use of light-activated compounds to produce reactive oxygen species that can selectively destroy cancer cells, offering a targeted and minimally invasive treatment option.

Chemical Synthesis

In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules . Its functional groups allow for various chemical modifications, enabling the creation of a wide range of derivatives with potential applications in different chemical industries.

Biological Imaging

The compound’s fluorescent properties can be exploited in biological imaging . Fluorescent dyes derived from this compound can be used to label and visualize biological molecules and structures, aiding in the study of cellular processes and the diagnosis of diseases.

These applications highlight the versatility and potential of Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate in advancing scientific research and technology across multiple fields.

If you have any specific area you’d like to explore further, feel free to let me know!

Radical trifluoromethylation - Chemical Society Reviews Thieno[3,2-b]thiophene fused BODIPYs: synthesis, near-infrared luminescence and photosensitive properties Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate - ChemScene

properties

IUPAC Name

methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S/c1-24-9-5-3-4-8(6-9)11-7-10(17(18,19)20)12-13(21)14(16(23)25-2)26-15(12)22-11/h3-7H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGBVDJEACITGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

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